molecular formula C4H7N5O4 B11113045 (2Z)-2-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]propanoic acid

(2Z)-2-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]propanoic acid

Cat. No.: B11113045
M. Wt: 189.13 g/mol
InChI Key: ZYEAIFKKQXLETK-KXFIGUGUSA-N
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Description

(2Z)-2-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitrocarbamimidoyl group and a hydrazinylidene moiety. Its distinct configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of (2Z)-2-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the reaction of a hydrazine derivative with a nitrocarbamimidoyl precursor under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve scaling up these laboratory procedures, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. This ensures the efficient production of the compound on a larger scale, suitable for commercial applications.

Chemical Reactions Analysis

(2Z)-2-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties and reactivity.

    Substitution: The hydrazinylidene moiety can participate in substitution reactions, where different substituents replace the existing groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

(2Z)-2-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2Z)-2-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrocarbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The hydrazinylidene moiety may participate in redox reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

When compared to similar compounds, (2Z)-2-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]propanoic acid stands out due to its unique combination of functional groups. Similar compounds include:

    Ethyl acetoacetate: Known for its use in organic synthesis, but lacks the nitrocarbamimidoyl group.

    Sulfamethazine: Contains a sulfonamide group, used in medicinal chemistry, but differs significantly in structure and reactivity.

Properties

Molecular Formula

C4H7N5O4

Molecular Weight

189.13 g/mol

IUPAC Name

(2Z)-2-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]propanoic acid

InChI

InChI=1S/C4H7N5O4/c1-2(3(10)11)6-7-4(5)8-9(12)13/h1H3,(H,10,11)(H3,5,7,8)/b6-2-

InChI Key

ZYEAIFKKQXLETK-KXFIGUGUSA-N

Isomeric SMILES

C/C(=N/N/C(=N/[N+](=O)[O-])/N)/C(=O)O

Canonical SMILES

CC(=NNC(=N[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

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